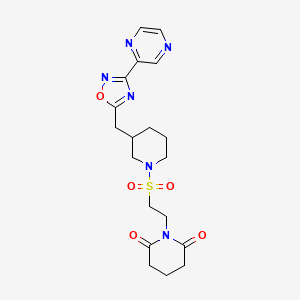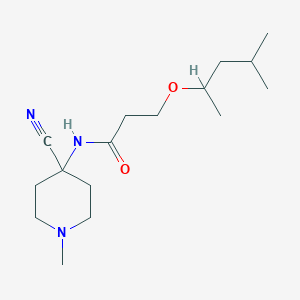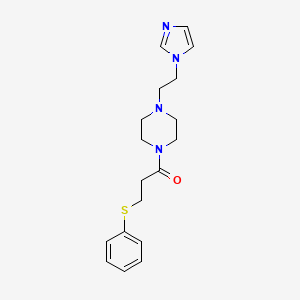
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmaceuticals. This compound is also known as N-(2-(2-methylthiazol-4-yl)phenyl)-2-oxo-1-pyrrolidineacetamide or MTAPA.
作用机制
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide is not yet fully understood. However, it has been reported that this compound exerts its anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide has been shown to exhibit significant biochemical and physiological effects. It has been reported that this compound exhibits potent anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders.
实验室实验的优点和局限性
One of the significant advantages of using 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide in lab experiments is its potent anti-inflammatory and analgesic activities. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method.
未来方向
There are several future directions for the research and development of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide. One of the potential future directions is the development of novel drug delivery systems for this compound to improve its pharmacokinetic properties. Another potential future direction is the investigation of the potential of this compound in the treatment of other diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide is a promising chemical compound with potential applications in various fields such as medicinal chemistry, drug discovery, and pharmaceuticals. Its potent anti-inflammatory and analgesic activities make it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. However, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成方法
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide can be achieved through a multi-step process. The first step involves the reaction of 2-methyl-4-nitrothiazole with 2-bromoacetophenone in the presence of a base such as potassium carbonate to obtain 2-(2-bromoacetylphenyl)-4-methylthiazole. The second step involves the reaction of the obtained intermediate with N-(2-aminoethyl)pyrrolidine in the presence of a reducing agent such as sodium borohydride to obtain 2-(2-(2-methylthiazol-4-yl)phenyl)-N-(pyrrolidin-1-yl)acetamide. The final step involves the cyclization of the obtained intermediate to obtain 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide.
科学研究应用
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported that this compound exhibits potent anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders.
属性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-17-13(9-23-10)11-4-2-3-5-12(11)18-14(20)8-19-15(21)6-7-16(19)22/h2-5,9H,6-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHCTCHDZIPNKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl N-[4-({2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2619027.png)

![N-[5-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2619029.png)

![Benzyl N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]-N-methylcarbamate](/img/structure/B2619032.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2619037.png)

![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2619040.png)


![2-(benzyloxy)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2619046.png)
